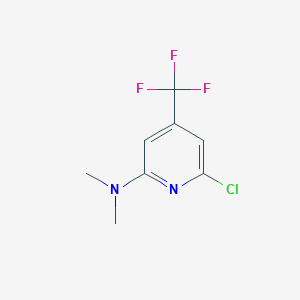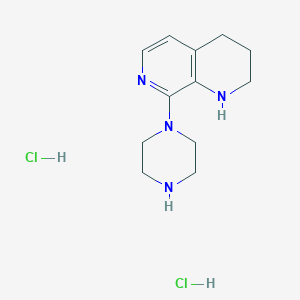![molecular formula C14H11ClN2O3 B1393071 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one CAS No. 1142199-58-3](/img/structure/B1393071.png)
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one
描述
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one is an organic compound with a complex structure that combines functional groups from indole, oxazole, and chloromethyl. This unique combination provides the compound with potential reactivity and makes it a subject of interest in chemical and pharmaceutical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one involves multi-step reactions starting from readily available precursors. One common route includes:
Preparation of 5-methoxyindole: : This can be synthesized from indole through methylation.
Formylation of 5-methoxyindole: : Vilsmeier-Haack formylation can be employed to introduce the formyl group at the indole C-3 position.
Condensation with Glycine Derivative: : The formylated indole undergoes condensation with a glycine derivative to form an intermediate compound.
Cyclization: : The intermediate compound undergoes cyclization with chloromethyl oxazole to yield the final product.
Industrial Production Methods
The industrial production of this compound would scale up the lab-based synthetic routes and optimize them for higher yields and cost-efficiency. Key considerations include:
Catalysts to enhance reaction rates.
Solvent selection for optimal solubility.
Reaction conditions like temperature and pressure control to maximize yield.
化学反应分析
Types of Reactions
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one can undergo various types of chemical reactions:
Oxidation: : The compound can be oxidized under appropriate conditions, affecting the indole and oxazole rings. Reduction : Reduction reactions might alter the chloromethyl group or the double bond within the structure. Substitution : The chloromethyl group is prone to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate or chromic acid. Reducing agents : Sodium borohydride or lithium aluminum hydride. Nucleophiles : Ammonia, amines, or alcohols for substitution reactions.
Major Products
Depending on the reaction, major products might include:
Oxidized derivatives with modified indole or oxazole rings.
Reduced derivatives with altered chloromethyl or double bond structures.
Substituted products where the chloromethyl group has been replaced by different nucleophiles.
科学研究应用
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one has diverse applications in scientific research:
Chemistry: : Studied for its unique reactivity and potential as a building block for more complex molecules. Biology : Investigated for interactions with biological molecules, potentially affecting enzymatic activity or cellular processes. Medicine : Explored for its potential therapeutic effects, possibly as an anticancer or antimicrobial agent. Industry : Evaluated for applications in material science, possibly contributing to new polymers or coatings.
作用机制
The compound’s mechanism of action involves interactions with specific molecular targets:
Molecular Targets: : Proteins, nucleic acids, or enzymatic sites that the compound may bind to or modify. Pathways Involved : The pathways could include inhibition of enzymatic activity, interference with DNA/RNA synthesis, or disruption of cellular signaling.
相似化合物的比较
3-(Chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one is compared with other compounds to highlight its uniqueness:
Similar Compounds
3-(Chloromethyl)-1,2-oxazole: : Lacks the indole and methoxy functionalities.
5-Methoxyindole derivatives: : Do not possess the chloromethyl oxazole structure.
属性
IUPAC Name |
3-(chloromethyl)-4-[(5-methoxyindol-3-ylidene)methyl]-2H-1,2-oxazol-5-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O3/c1-19-9-2-3-12-10(5-9)8(7-16-12)4-11-13(6-15)17-20-14(11)18/h2-5,7,17H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKXSVAZIUJUKHG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=CC2=CC3=C(NOC3=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 2-[[cyano(phenyl)methyl]amino]acetate](/img/structure/B1392991.png)
![N'-[1-Amino-1-(4-chlorophenyl)methylidene]hydrazinecarboxylic acid tert-butyl ester](/img/structure/B1392992.png)


![1,7-Diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1392999.png)








